molecular formula C20H18Cl2N2O B3037007 3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone CAS No. 400736-56-3

3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone

Cat. No.: B3037007
CAS No.: 400736-56-3
M. Wt: 373.3 g/mol
InChI Key: YZSCYVROYFOHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reagents: 2-(2-pyridinyl)ethyl bromide, base (e.g., sodium hydride)

    Conditions: Reflux in an organic solvent (e.g., tetrahydrofuran)

    Reaction: Nucleophilic substitution to attach the pyridinyl ethyl group to the pyridinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone typically involves multi-step organic reactions

  • Step 1: Synthesis of the Pyridinone Core

      Reagents: 2-methyl-4-pyridone, suitable base (e.g., sodium hydride)

      Conditions: Reflux in an appropriate solvent (e.g., dimethylformamide)

      Reaction: Formation of the pyridinone ring through cyclization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridinone ring.

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Acidic or basic medium, elevated temperatures.

      Products: Formation of carboxylic acid derivatives.

  • Reduction: : The compound can be reduced, especially at the pyridinyl ethyl group.

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Anhydrous conditions, room temperature to reflux.

      Products: Formation of reduced derivatives with altered functional groups.

  • Substitution: : The compound can undergo nucleophilic substitution reactions.

      Reagents: Various nucleophiles such as amines or thiols.

      Conditions: Organic solvents, room temperature to reflux.

      Products: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone involves its interaction with specific molecular targets. The dichlorobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the pyridinyl ethyl group can interact with nucleophilic sites. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-dichlorobenzyl)-4(1H)-pyridinone: Lacks the pyridinyl ethyl group, resulting in different biological activity.

    2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone: Lacks the dichlorobenzyl group, affecting its binding properties and activity.

    3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone: Similar core structure but different substituents, leading to variations in reactivity and applications.

Uniqueness

The unique combination of the dichlorobenzyl and pyridinyl ethyl groups in 3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(2-pyridin-2-ylethyl)pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O/c1-14-16(13-17-18(21)6-4-7-19(17)22)20(25)9-12-24(14)11-8-15-5-2-3-10-23-15/h2-7,9-10,12H,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSCYVROYFOHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CCC2=CC=CC=N2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone
Reactant of Route 2
Reactant of Route 2
3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone
Reactant of Route 3
Reactant of Route 3
3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone
Reactant of Route 4
Reactant of Route 4
3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone
Reactant of Route 5
Reactant of Route 5
3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone
Reactant of Route 6
3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.